4-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate is a chemical compound classified as a chromen-4-one derivative. It features a unique structure characterized by a benzopyran moiety with methoxy and acetate functional groups, which contribute to its distinct chemical properties and biological activities. The molecular formula for this compound is C18H14O5, and its molecular weight is approximately 310.3 g/mol. The compound is recognized for its potential applications in medicinal chemistry, particularly due to its antioxidant and antimicrobial properties, as well as its role in various synthetic pathways in organic chemistry .
The chemical reactivity of 4-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate primarily involves nucleophilic substitution and condensation reactions. One significant reaction includes the condensation of 7-methoxy-4-oxo-4H-chromen-3-yl)phenol with acetic anhydride, typically facilitated by a catalyst such as pyridine under reflux conditions. This reaction yields the acetate derivative through the formation of an ester bond . Additionally, the compound can participate in reactions involving electrophilic aromatic substitution due to the electron-donating methoxy group, enhancing its reactivity towards electrophiles.
4-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate exhibits notable biological activities, including:
These activities are attributed to its structural features, particularly the methoxy and acetate groups that influence its interaction with biological targets .
The synthesis of 4-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate can be achieved through several methods:
The applications of 4-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate are diverse:
Interaction studies of 4-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate focus on its mechanism of action at the molecular level. Preliminary findings suggest that it may interact with specific enzymes involved in inflammation and cancer progression, modulating cellular signaling pathways associated with oxidative stress. Further research is needed to elucidate these interactions fully and understand their implications for therapeutic applications.
Several compounds share structural similarities with 4-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 7-Methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide | 62536-X | Contains a carboxamide group; potential anti-cancer properties. |
| 2-(7-Methoxy-4-oxo-N-benzoyl)-chromene | 62536-Y | Features a benzoyl group; studied for anti-inflammatory effects. |
| 5,7-Dihydroxychromone derivatives | Various | Known for strong antioxidant activities; different hydroxyl substitutions. |
The uniqueness of 4-(7-Methoxy-4-oxo-4H-benzopyran-3-y)phenyl acetate lies in its specific substitution pattern that imparts distinct biological activities and chemical reactivity compared to other similar compounds. The combination of methoxy and acetate groups enhances its solubility and interaction with biological targets, making it particularly valuable in research contexts.